
Boc-D-Phg-Osu
Overview
Description
Boc-D-phenylglycine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C17H20N2O6 and a molecular weight of 348.3 g/mol.
Mechanism of Action
Mode of Action
Boc-D-Phg-Osu belongs to the class of compounds known as Boc-derivatives . The Boc (tert-butyl carbamate) group is a protective group used in peptide synthesis . The primary mode of action of this compound involves the protection of amino functions . The mechanism is straightforward: the nucleophilic amine attacks the electrophilic anhydride, and the carbonate leaving group can release CO2, providing a strong driving force for the reaction .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of Boc-D-Phg-Osu is not fully understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is believed that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be important areas of investigation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is believed to be involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is believed that the product interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is believed that any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be important areas of investigation .
Preparation Methods
Boc-D-phenylglycine N-hydroxysuccinimide ester can be synthesized through several synthetic routes. One common method involves the reaction of N-hydroxysuccinimide with Boc-D-phenylglycine . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the esterification process. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Boc-D-phenylglycine N-hydroxysuccinimide ester undergoes various types of chemical reactions, including substitution and esterification reactions . Common reagents used in these reactions include bases such as triethylamine and solvents like dichloromethane. The major products formed from these reactions are typically esters and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-D-phenylglycine N-hydroxysuccinimide ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of peptides and other complex molecules. In biology, it is employed in the modification of proteins and peptides to study their structure and function. Additionally, it is used in industrial research for the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Boc-D-phenylglycine N-hydroxysuccinimide ester can be compared with other similar compounds such as Boc-L-phenylglycine N-hydroxysuccinimide ester and Boc-D-alanine N-hydroxysuccinimide ester . These compounds share similar protective group chemistry and are used in similar applications. Boc-D-phenylglycine N-hydroxysuccinimide ester is unique in its specific structural features and reactivity, making it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHHKZULQJYEW-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


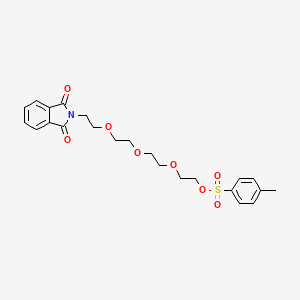
![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)

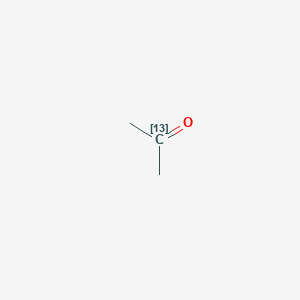


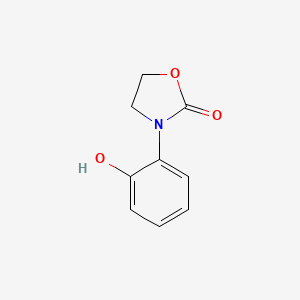




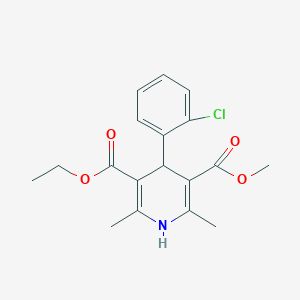
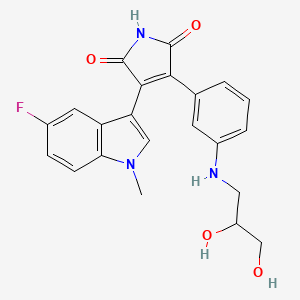
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)
